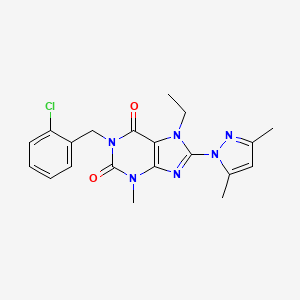![molecular formula C17H25N3O3S B2928641 1-{3-[4,6-Dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamido}cyclohexane-1-carboxylic acid CAS No. 1797108-85-0](/img/structure/B2928641.png)
1-{3-[4,6-Dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamido}cyclohexane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This organic compound is structured with several functional groups, including amido and carboxylic acid functionalities attached to a cyclohexane ring
Synthetic Routes and Reaction Conditions:
Initial Synthesis: The compound can be synthesized starting with a cyclohexane derivative which undergoes several steps including amide formation and introduction of the pyrimidine ring.
Reaction Conditions: Typical conditions include the use of organic solvents like dichloromethane and catalysts such as EDCI (ethyl-(dimethylaminopropyl) carbodiimide) for amide coupling. Specific temperatures and pH values are maintained to ensure the stability of intermediates.
Industrial Production Methods: Industrial synthesis scales up the laboratory procedures, employing larger reactors and potentially continuous flow processes to enhance yield and efficiency. Automation in measuring reagents and controlling reaction parameters is also common.
Types of Reactions it Undergoes:
Oxidation and Reduction: Due to the presence of sulfur in the methylsulfanyl group, the compound can undergo oxidation forming sulfoxides or sulfones.
Substitution Reactions: Halogenation and nitration can occur on the pyrimidine ring, altering its electronic properties.
Hydrolysis: The amido bond can be hydrolyzed under acidic or basic conditions to yield the respective carboxylic acid and amine.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, mCPBA (meta-Chloroperbenzoic acid).
Reducing Agents: Sodium borohydride, lithium aluminium hydride.
Substitution Reagents: Chlorine, bromine for halogenation, nitric acid for nitration.
Major Products Formed:
From Oxidation: Sulfoxide or sulfone derivatives.
From Substitution: Halogenated or nitrated pyrimidine derivatives.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex molecules, often in the development of catalysts or as a building block for combinatorial chemistry libraries.
Medicine: Explored for its pharmacological properties, possibly as an anti-inflammatory or antimicrobial agent due to its unique structure.
Industry: Used in the manufacture of specialty chemicals, including dyes and polymers, where specific functionalities impart desirable properties.
作用機序
Molecular Targets and Pathways: The compound can interact with various biological molecules, primarily through hydrogen bonding and hydrophobic interactions. The amido and carboxylic groups allow it to mimic naturally occurring biomolecules, making it a potential enzyme inhibitor or receptor ligand.
Pathways Involved: Often, such compounds are studied for their ability to inhibit pathways related to cell proliferation or microbial growth by binding to key enzymes.
類似化合物との比較
1-{3-[4,6-Dimethyl-2-(methylsulfonyl)pyrimidin-5-yl]propanamido}cyclohexane-1-carboxylic acid.
1-{3-[4,6-Dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamido}benzene-1-carboxylic acid.
This compound’s unique structural features and functionality make it a versatile and valuable component in various fields of scientific research. What do you think? Ready to delve into the depths of molecular science?
特性
IUPAC Name |
1-[3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)propanoylamino]cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O3S/c1-11-13(12(2)19-16(18-11)24-3)7-8-14(21)20-17(15(22)23)9-5-4-6-10-17/h4-10H2,1-3H3,(H,20,21)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCBDLGGLNHJYGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)SC)C)CCC(=O)NC2(CCCCC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(butan-2-yl)-4-methyl-1,5-dioxo-2-{[(propan-2-yl)carbamoyl]methyl}-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2928558.png)
![2-[8-[(2-Methylpropan-2-yl)oxycarbonyl]-2-oxa-8-azaspiro[4.5]decan-3-yl]acetic acid](/img/structure/B2928560.png)

![3-(4-Methoxyphenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione](/img/structure/B2928562.png)

![(2Z)-2-[(5-chloro-2-methoxyphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2928564.png)
![N-[(2-chlorophenyl)methyl]-2-({3-[4-(morpholine-4-carbonyl)phenyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)acetamide](/img/structure/B2928566.png)


![3-(3,4-Difluorophenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2928575.png)

![5-{[2-Hydroxy-2,2-bis(thiophen-2-yl)ethyl]sulfamoyl}-2-methoxybenzamide](/img/structure/B2928578.png)


